Cas no 1306603-69-9 (2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid)

2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid
- 2-{[(5-acetyl-2-methoxyphenyl)methane]sulfinyl}acetic acid
- NE60348
- 2-[(5-acetyl-2-methoxyphenyl)methylsulfinyl]acetic acid
- Z1270387270
- 2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid
-
- インチ: 1S/C12H14O5S/c1-8(13)9-3-4-11(17-2)10(5-9)6-18(16)7-12(14)15/h3-5H,6-7H2,1-2H3,(H,14,15)
- InChIKey: HJHNGCDQLJERJO-UHFFFAOYSA-N
- ほほえんだ: S(CC(=O)O)(CC1C=C(C(C)=O)C=CC=1OC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 341
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 99.9
2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B401665-25mg |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
TRC | B401665-250mg |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 250mg |
$ 365.00 | 2022-06-07 | ||
Enamine | EN300-77005-5.0g |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 95% | 5.0g |
$1364.0 | 2024-05-22 | |
Enamine | EN300-77005-2.5g |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 95% | 2.5g |
$923.0 | 2024-05-22 | |
Aaron | AR01AIXD-2.5g |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 90% | 2.5g |
$1295.00 | 2023-12-16 | |
Aaron | AR01AIXD-1g |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 90% | 1g |
$672.00 | 2023-12-16 | |
Enamine | EN300-77005-0.5g |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 95% | 0.5g |
$353.0 | 2024-05-22 | |
TRC | B401665-50mg |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-77005-0.1g |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 95% | 0.1g |
$132.0 | 2024-05-22 | |
Aaron | AR01AIXD-100mg |
2-[(5-acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid |
1306603-69-9 | 90% | 100mg |
$207.00 | 2023-12-16 |
2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acidに関する追加情報
Introduction to 2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic Acid (CAS No. 1306603-69-9)
2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1306603-69-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfinylacetic acids, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of an acetyl group and a methoxy substituent on a phenyl ring, combined with a sulfinylacetic acid moiety, contribute to its unique chemical properties and reactivity.
The 5-acetyl-2-methoxyphenyl moiety in the name highlights the aromatic ring system, which is a common structural motif in many bioactive molecules. The acetyl group at the 5-position and the methoxy group at the 2-position introduce specific electronic and steric effects that can influence the compound's interactions with biological targets. This particular arrangement has been studied for its potential in modulating various enzymatic pathways and signaling cascades, making it a valuable scaffold for drug discovery efforts.
The methanesulfinylacetic acid portion of the molecule introduces a sulfinyl group (-SO₂NH₂) attached to a carboxylic acid functionality (-COOH). Sulfinyl groups are known to enhance binding affinity and selectivity in drug molecules due to their ability to form hydrogen bonds and participate in hydrophobic interactions. The presence of both a carboxylic acid and a sulfinyl group makes this compound a versatile intermediate in organic synthesis, allowing for further derivatization and functionalization to explore new pharmacological profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have suggested that 2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid may interact with proteins involved in inflammatory pathways, making it a promising candidate for developing novel anti-inflammatory agents. The compound's ability to modulate enzyme activity has also been explored in the context of metabolic disorders, where precise control over enzyme inhibition is crucial.
In vitro studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, which are key targets in cancer therapy. The 5-acetyl-2-methoxyphenyl group appears to play a critical role in determining the binding affinity for these targets, while the sulfinylacetic acid moiety contributes to stabilizing the enzyme-inhibitor complex. These findings align with broader trends in drug development, where small molecules with multiple functional groups are designed to achieve dual or multi-target inhibition.
The synthesis of 2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid involves multi-step organic reactions, including acetylation, methylation, sulfinylation, and carboxylation processes. Each step must be carefully optimized to ensure high yield and purity, as impurities can significantly affect biological activity. Advances in green chemistry have led to the development of more sustainable synthetic routes, reducing waste and minimizing hazardous byproducts.
One of the most exciting aspects of this compound is its potential application in developing next-generation therapeutics. Researchers are increasingly interested in molecules that can cross biological barriers efficiently, such as blood-brain barrier penetration. The structural features of 2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid may facilitate its ability to interact with central nervous system (CNS) targets, opening up avenues for treating neurological disorders.
Additionally, the compound's solubility profile has been optimized through structural modifications aimed at enhancing bioavailability. Poor solubility is a major challenge in drug development, often limiting therapeutic efficacy. By fine-tuning the functional groups present on the aromatic ring system, researchers have been able to improve water solubility while maintaining biological activity.
The role of methanesulfinylacetic acid derivatives in medicinal chemistry cannot be overstated. These compounds have shown promise in various preclinical models, demonstrating efficacy comparable to existing drugs but with improved safety profiles. The sulfinyl group's ability to enhance binding interactions while minimizing off-target effects makes it an attractive feature for drug design.
As computational methods continue to evolve, so does our ability to predict and validate biological activities before conducting expensive wet-lab experiments. Virtual screening techniques have identified several analogs of 2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid that may exhibit even higher potency or selectivity against specific disease targets. This underscores the importance of integrating computational biology with traditional experimental approaches.
The future of drug discovery lies in interdisciplinary collaboration between chemists, biologists, pharmacologists, and computer scientists. By leveraging cutting-edge technologies and innovative methodologies, researchers can accelerate the development of novel therapeutics like 2-(5-acetyl-2-methoxyphenyl)methanesulfinylacetic acid, bringing new treatments for unmet medical needs within reach.
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